molecular formula C14H21N B2920753 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine CAS No. 2248298-09-9

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine

Cat. No.: B2920753
CAS No.: 2248298-09-9
M. Wt: 203.329
InChI Key: BMTKOGFPPDXISF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is an organic compound with a unique cyclopropyl structure

Scientific Research Applications

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group in the compound can induce strain in the molecular structure, affecting its binding affinity and activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can be compared with similar compounds, such as:

    2,2-Dimethyl-1-phenyl-1-propanol: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    2,2-Dimethylpropiophenone: Another related compound used in organic synthesis, with a similar phenyl and dimethyl structure.

    2-Phenyl-2-propanol: This compound has a similar phenyl group but lacks the cyclopropyl ring, making it less strained and potentially less reactive.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTKOGFPPDXISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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